Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrimidine derivatives have been shown to interact with a variety of biological targets. For example, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . .
Mode of action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Some pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammatory responses .
Biochemical pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some compounds in this class have been found to inhibit endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-7-6-8-19-9-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPSYSAXCREFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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